1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE
Overview
Description
1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that features a combination of furan, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. The key steps include:
Formation of the furan intermediate: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Bromination: The furan intermediate is then brominated to introduce the bromophenoxy group.
Coupling with piperazine: The brominated furan intermediate is coupled with pyridine-substituted piperazine under conditions that facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE: Similar structure but with a chlorophenoxy group instead of bromophenoxy.
1-{5-[(2-FLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE: Similar structure but with a fluorophenoxy group.
Uniqueness
The uniqueness of 1-{5-[(2-BROMOPHENOXY)METHYL]FURAN-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE lies in its bromophenoxy group, which can influence its reactivity and interaction with biological targets . This makes it a valuable compound for specific applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
[5-[(2-bromophenoxy)methyl]furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c22-17-5-1-2-6-18(17)27-15-16-8-9-19(28-16)21(26)25-13-11-24(12-14-25)20-7-3-4-10-23-20/h1-10H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCWXOKUHVCDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(O3)COC4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.